2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that combines several functional groups, including a furan ring, a piperidine ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the furan-2-ylmethylthio intermediate: This step involves the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions to form the furan-2-ylmethylthio intermediate.
Piperidine ring formation: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form the piperidine-1-carbonyl derivative.
Chromenone ring formation: Finally, the piperidine-1-carbonyl derivative is cyclized with a suitable reagent, such as a Lewis acid, to form the chromenone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the piperidine ring.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the chromenone ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of bioactive moieties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the chromenone ring, which is known for its fluorescence properties.
Mechanism of Action
The mechanism of action of 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The furan and chromenone rings could interact with biological targets through π-π stacking or hydrogen bonding, while the piperidine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one: can be compared with other chromenone derivatives, such as 4H-chromen-4-one itself, and other furan-containing compounds like furan-2-carbaldehyde.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the furan ring provides aromatic stability and potential for further functionalization, while the piperidine ring offers flexibility and solubility. The chromenone ring adds to the compound’s potential for electronic and optical applications.
Properties
IUPAC Name |
2-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-18-12-20(26-19-6-2-1-5-17(18)19)21(24)22-9-7-15(8-10-22)13-27-14-16-4-3-11-25-16/h1-6,11-12,15H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZUZAZORNVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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